molecular formula C19H14N2O2 B12600419 Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate CAS No. 651053-66-6

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate

Katalognummer: B12600419
CAS-Nummer: 651053-66-6
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: OJQVBCIECUPGNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a cyanophenyl group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate typically involves the reaction of 4-cyanobenzaldehyde with pyridine-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:

    Pyridinium salts: Known for their antimicrobial and anticancer properties.

    Imidazopyridines: Used as GABA receptor agonists and in the treatment of various diseases.

    Pirfenidone: A pyridine derivative used in the treatment of idiopathic pulmonary fibrosis.

The uniqueness of this compound lies in its specific structural features and the presence of both phenyl and cyanophenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

651053-66-6

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

phenyl 4-(4-cyanophenyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C19H14N2O2/c20-14-15-6-8-16(9-7-15)17-10-12-21(13-11-17)19(22)23-18-4-2-1-3-5-18/h1-13,17H

InChI-Schlüssel

OJQVBCIECUPGNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.